molecular formula C17H13NO2 B13014552 4-Hydroxy-1-phenyl-2-naphthamide

4-Hydroxy-1-phenyl-2-naphthamide

Cat. No.: B13014552
M. Wt: 263.29 g/mol
InChI Key: RQNLMFYNTJNGMD-UHFFFAOYSA-N
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Description

4-Hydroxy-1-phenyl-2-naphthamide is a chemical compound that belongs to the class of naphthamide derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The structure of this compound consists of a naphthalene ring system substituted with a hydroxy group at the 4-position and a phenyl group at the 1-position, along with an amide functional group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-phenyl-2-naphthamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxy-1-naphthaldehyde and aniline.

    Condensation Reaction: The 4-hydroxy-1-naphthaldehyde undergoes a condensation reaction with aniline in the presence of a suitable catalyst, such as acetic acid, to form the corresponding Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product. Common solvents used in the synthesis include ethanol, methanol, and acetonitrile.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1-phenyl-2-naphthamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-phenyl-2-naphthamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4-Hydroxy-1-phenyl-2-naphthamide can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

4-hydroxy-1-phenylnaphthalene-2-carboxamide

InChI

InChI=1S/C17H13NO2/c18-17(20)14-10-15(19)12-8-4-5-9-13(12)16(14)11-6-2-1-3-7-11/h1-10,19H,(H2,18,20)

InChI Key

RQNLMFYNTJNGMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C3=CC=CC=C32)O)C(=O)N

Origin of Product

United States

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